molecular formula C17H15F2N5O3S B10966901 5-cyclopropyl-7-(difluoromethyl)-N-(4-sulfamoylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

5-cyclopropyl-7-(difluoromethyl)-N-(4-sulfamoylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No.: B10966901
M. Wt: 407.4 g/mol
InChI Key: CWZROKDYTFVYMG-UHFFFAOYSA-N
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Description

N-[4-(AMINOSULFONYL)PHENYL]-5-CYCLOPROPYL-7-(DIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines.

Preparation Methods

The synthesis of N-[4-(AMINOSULFONYL)PHENYL]-5-CYCLOPROPYL-7-(DIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE typically involves the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group. This reaction is carried out in acetic acid to yield 7-difluoromethylpyrazolo[1,5-a]pyrimidines . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonamide group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines.

Scientific Research Applications

N-[4-(AMINOSULFONYL)PHENYL]-5-CYCLOPROPYL-7-(DIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This inhibition can lead to various biological effects, such as the suppression of inflammatory responses or the inhibition of cancer cell proliferation .

Comparison with Similar Compounds

Similar compounds include other pyrazolo[1,5-a]pyrimidines, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives. These compounds share a similar core structure but differ in their substituents, which can lead to variations in their biological activities and applications.

Properties

Molecular Formula

C17H15F2N5O3S

Molecular Weight

407.4 g/mol

IUPAC Name

5-cyclopropyl-7-(difluoromethyl)-N-(4-sulfamoylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C17H15F2N5O3S/c18-15(19)14-7-13(9-1-2-9)23-16-12(8-21-24(14)16)17(25)22-10-3-5-11(6-4-10)28(20,26)27/h3-9,15H,1-2H2,(H,22,25)(H2,20,26,27)

InChI Key

CWZROKDYTFVYMG-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC3=C(C=NN3C(=C2)C(F)F)C(=O)NC4=CC=C(C=C4)S(=O)(=O)N

Origin of Product

United States

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